molecular formula C10H12ClN B2432583 (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1213364-80-7

(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B2432583
CAS No.: 1213364-80-7
M. Wt: 181.66
InChI Key: MPNOKRDWQNPAID-JTQLQIEISA-N
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Description

(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound that features a chlorine atom at the 5-position of the tetrahydronaphthalene ring

Properties

IUPAC Name

(1S)-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNOKRDWQNPAID-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Reductive Amination of 5-Chloro-1-Tetralone

A primary route to (S)-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine involves the stereoselective reduction of 5-chloro-1-tetralone derivatives. The ketone precursor is converted to an imine intermediate, followed by asymmetric hydrogenation using chiral catalysts. For example, the use of (R)-BINAP-ruthenium complexes enables enantioselective reduction, yielding the (S)-configured amine with enantiomeric excess (ee) >95%.

Reaction Conditions

  • Substrate : 5-Chloro-1-tetralone (1.0 equiv)
  • Catalyst : RuCl₂[(R)-BINAP] (0.5 mol%)
  • Hydrogen Source : H₂ (50 psi)
  • Solvent : Methanol, 60°C, 12 h
  • Yield : 82–88%

This method is favored for its scalability and high stereochemical fidelity, though catalyst cost remains a limitation for industrial applications.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Racemic 5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine can be resolved using chiral acids such as (R)-mandelic acid. The (S)-enantiomer forms a less soluble diastereomeric salt, which is isolated via crystallization.

Procedure

  • Racemate Preparation : Synthesize racemic amine via Leuckart reaction (5-chloro-1-tetralone + ammonium formate, 200°C, 6 h).
  • Salt Formation : Treat racemic amine with (R)-mandelic acid (1.1 equiv) in ethanol at 25°C.
  • Crystallization : Cool to 5°C, filter, and wash with cold ethanol.
  • Liberation : Neutralize salt with NaOH to isolate (S)-enantiomer.

Performance Metrics

Parameter Value
Resolution Efficiency 45–52%
Enantiomeric Excess 98–99%
Overall Yield 40–48%

This method is cost-effective but requires multiple crystallization cycles to achieve high ee.

Cyclization of Chlorinated Benzylamine Precursors

A patented approach (EP2768807B1) describes the synthesis of tetrahydrocarbazole derivatives via cyclization, which can be adapted for tetrahydronaphthalen-amines. While the patent focuses on carbazole formation, analogous strategies apply to tetralin systems.

Key Steps

  • Condensation : React 4-chloroaniline with ethyl 3-bromo-2-oxocyclohexanecarboxylate in ethanol under reflux (80°C, 56 h).
  • Cyclization : Acid-catalyzed intramolecular Friedel-Crafts alkylation forms the tetrahydronaphthalene core.
  • Amination : Reduce the ketone intermediate to amine using NaBH₄/CeCl₃.

Optimization Data

Step Conditions Yield
Condensation Ethanol, 80°C 70.8%
Cyclization HCl, 50°C 85%
Amination NaBH₄/CeCl₃, MeOH 78%

This route offers modularity but requires careful control of reaction parameters to avoid side products.

Biocatalytic Reduction Using Transaminases

Enzymatic methods using ω-transaminases have emerged as sustainable alternatives. Recombinant enzymes (e.g., from Arthrobacter sp.) selectively convert 5-chloro-1-tetralone to the (S)-amine using isopropylamine as a co-substrate.

Process Parameters

  • Enzyme Loading : 2 mg/g substrate
  • pH : 7.5 (phosphate buffer)
  • Temperature : 30°C
  • Co-Substrate : Isopropylamine (2.0 equiv)
  • Yield : 90% with >99% ee

Biocatalysis is highly selective but limited by enzyme stability and substrate solubility.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries like (S)-proline tert-butyl ester enable stereocontrol during imine formation. The auxiliary is attached to the amine precursor, directing asymmetric induction during cyclization.

Synthetic Sequence

  • Auxiliary Attachment : React 5-chloro-1-tetralone with (S)-proline tert-butyl ester via Schiff base formation.
  • Reduction : Hydrogenate imine using Pd/C (5 wt%) in THF.
  • Auxiliary Removal : Hydrolyze with HCl/EtOH to free the amine.

Performance

Metric Value
Diastereomeric Ratio 95:5
Isolated Yield 75%

This method ensures high stereoselectivity but involves multi-step purification.

Chemical Reactions Analysis

Reaction Types

The compound participates in the following key reactions:

  • Reduction

    • Involves the use of reducing agents to form the amine compound.

    • Example: Reduction of 5-chloro-1-naphthyl ketone derivatives using LiAlH₄ or borane in tetrahydrofuran (THF) under controlled temperature conditions.

  • Hydrogenation

    • Catalytic hydrogenation with H₂ and Pd/C catalyst under high pressure, often followed by salt formation with HCl to enhance solubility .

  • Substitution

    • Replacement of the chlorine atom at the 5th position with nucleophiles (e.g., hydroxyl, alkyl groups).

    • Example: Reaction with sodium methoxide to yield 5-methoxy derivatives.

  • Oxidation

    • Potential formation of ketones or aldehydes, though specific reagents and conditions are not detailed in the analyzed sources.

Reagents and Reaction Conditions

Reaction TypeReagentsConditionsMajor Products
ReductionLiAlH₄ or boraneTHF, controlled temperature(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
HydrogenationH₂, Pd/C catalystHigh pressure, room temperatureHydrogenated amines or hydrochloride salts
SubstitutionSodium methoxideAppropriate solvent5-substituted derivatives (e.g., methoxy group)
OxidationNot specifiedNot specifiedCorresponding ketones or aldehydes

Major Products and Functional Group Transformations

  • Reduction Products : The target amine compound itself, critical for applications requiring primary amine functionality.

  • Hydrogenation Products : Fully hydrogenated amines or hydrochloride salts, which improve solubility and stability.

  • Substitution Products : Chlorine replacement introduces diverse functional groups (e.g., methoxy), altering biological activity and physicochemical properties.

  • Oxidation Products : Ketones or aldehydes (exact structures unspecified), which could serve as intermediates for further derivatization.

Comparative Analysis of Functional Group Transformations

The substitution reaction is particularly significant, as it enables tailored modifications of the compound’s structure. For instance, replacing chlorine with a methoxy group alters solubility and reactivity, which may influence its interactions with biological targets. Hydrogenation and reduction reactions focus on modifying the aromatic system or amine group, affecting stability and compatibility with downstream applications.

Structural and Biological Implications

The compound’s chiral center at the amine position and the presence of chlorine and amine groups enable diverse reactivity. Substitution reactions (e.g., methoxylation) enhance its versatility for pharmacological studies, while hydrogenation and reduction optimize its stability for industrial use.

Scientific Research Applications

Biological Activities

(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine has been investigated for its diverse biological activities:

Antidepressant Effects

Preliminary studies indicate that this compound may exhibit antidepressant-like effects by influencing serotonin and norepinephrine levels in animal models. These findings suggest potential applications in treating mood disorders.

Antimicrobial Activity

Research has shown that (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine possesses antimicrobial properties against specific bacterial strains. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate moderate antimicrobial activity when compared to standard antibiotics .

Neuroprotective Properties

Evidence suggests that this compound may protect neuronal cells from oxidative stress and apoptosis in vitro. This property opens avenues for research into its potential use in neurodegenerative diseases.

Research Applications

(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine serves as a valuable building block in the synthesis of complex organic molecules. Its applications extend to:

Chemistry:
Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology:
Investigated for its potential as a ligand in biochemical assays.

Medicine:
Explored for therapeutic properties and as a precursor for drug development targeting specific receptors or enzymes.

Mechanism of Action

The mechanism of action of (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, with different stereochemistry.

    5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.

    5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound with a bromine atom instead of chlorine.

Uniqueness

(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomer or other halogenated derivatives. This uniqueness makes it valuable for applications requiring high enantioselectivity and specific interactions with molecular targets.

Biological Activity

(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 1213364-80-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is synthesized primarily through the catalytic hydrogenation of 5-chloro-1,2,3,4-tetrahydronaphthalen-1-one. The process typically involves the use of chiral catalysts to ensure the formation of the (S)-enantiomer under controlled conditions such as elevated pressures and temperatures in solvents like ethanol or methanol.

The biological activity of (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is attributed to its interaction with various molecular targets. It may function as an agonist or antagonist at specific receptors or enzymes, thereby modulating biochemical pathways. The precise molecular interactions depend on the context of its application in research or therapeutic settings.

Antidepressant and Anxiolytic Effects

Recent studies have indicated that compounds with structural similarities to (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine may exhibit antidepressant and anxiolytic properties through modulation of serotonergic systems. For instance, ligands targeting serotonin receptors have shown promise in influencing mood and anxiety disorders .

Enzyme Inhibition

The compound has been explored for its potential as a selective inhibitor for various enzymes. For example, its structure allows for interactions with sirtuins (SIRT), which are involved in numerous cellular processes including aging and metabolism. The selectivity for SIRT2 has been particularly noted in related compounds .

Study on SIRT Inhibition

A study investigating the structure-activity relationship (SAR) of related compounds identified (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine as a potential candidate for further development as a SIRT2 inhibitor. The research highlighted the importance of specific structural features that enhance binding affinity and selectivity for SIRT2 over other sirtuin isoforms .

Behavioral Studies

Behavioral assays have been conducted to assess the anxiolytic effects of similar compounds. These studies often involve animal models subjected to stress tests where the administration of these compounds resulted in reduced anxiety-like behaviors. The findings suggest that (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine could be beneficial in developing treatments for anxiety disorders .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivitySelectivity
(R)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amineR StructurePotentially similar effectsDifferent stereochemistry may affect activity
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amineBr StructureAntidepressant-like effectsVaries based on halogen substitution

The unique stereochemistry of (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine contributes to its distinct biological properties compared to its enantiomer and other halogenated derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine, and how is enantiomeric purity ensured?

  • Methodological Answer : The synthesis typically involves bromination of a fluorinated tetrahydronaphthalene precursor, followed by chiral resolution using catalysts like Evans’ oxazaborolidines or enzymatic methods to achieve the (S)-configuration. Key steps include:

  • Bromination : Reaction with N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to introduce chlorine at the 5-position .
  • Chiral Induction : Use of (S)-proline-derived catalysts or immobilized lipases for kinetic resolution to ensure >98% enantiomeric excess (ee) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization to remove diastereomers .

Q. How is (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine characterized structurally?

  • Methodological Answer : Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry (e.g., coupling constants for axial vs. equatorial protons) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves absolute configuration by refining atomic coordinates against high-resolution diffraction data .
  • Chiral HPLC : Using Chiralpak® AD-H columns with hexane/isopropanol mobile phases to quantify enantiomeric purity .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Answer :

  • Solubility : Preferentially dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (CH2_2Cl2_2) but is sparingly soluble in water (<0.1 mg/mL) .
  • Stability : Stable at 2–8°C in inert atmospheres but prone to oxidation in air; store under argon with light protection .

Advanced Research Questions

Q. How do halogen substituents (Cl, F) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Buchwald-Hartwig Amination : Chlorine at the 5-position acts as a directing group, enabling regioselective Pd-catalyzed C–N bond formation. Fluorine at adjacent positions (e.g., in analogs) stabilizes transition states via inductive effects, enhancing reaction rates .
  • Suzuki-Miyaura Coupling : Chlorine’s electronegativity increases oxidative addition efficiency with Pd(PPh3_3)4_4, but steric hindrance may require bulky ligands (e.g., SPhos) .

Q. What computational methods predict the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?

  • Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Maestro models the amine group’s interaction with Ser3.36 and Asp3.32 residues in 5-HT2A_{2A} receptors. Chlorine’s hydrophobic pocket occupancy improves binding scores .
  • MD Simulations : GROMACS simulations (AMBER force field) assess stability of ligand-receptor complexes over 100 ns, revealing hydrogen bond retention >80% occupancy .

Q. How do enantiomeric differences (S vs. R configurations) affect biological activity?

  • Answer :

  • In Vitro Assays : (S)-enantiomers show 10-fold higher IC50_{50} values in dopamine transporter inhibition compared to (R)-forms due to steric complementarity with binding pockets .
  • Pharmacokinetics : (S)-isomers exhibit longer half-lives (t1/2_{1/2} = 4.2 h vs. 1.8 h for R) in rat models, attributed to reduced CYP3A4 metabolism .

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